6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to inhibit enzymes such as topoisomerase ii .
Mode of Action
It’s known that quinoline derivatives can inhibit the enzyme topoisomerase ii, which plays a crucial role in dna replication and transcription .
Biochemical Pathways
Inhibition of topoisomerase ii can lead to dna damage and apoptosis, affecting cell proliferation .
Pharmacokinetics
The compound’s molecular weight (2847 g/mol) and formula (C15H9ClN2O2) suggest that it may have good bioavailability .
Future Directions
The future directions in the research of quinoline and its analogues involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain protein kinases, leading to altered cell signaling and reduced cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, with potential implications for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects can be observed, including potential damage to vital organs and disruption of normal physiological functions . Threshold effects are also noted, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, depending on the target tissues and organs .
Subcellular Localization
The subcellular localization of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and optimize its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves the condensation of 2-chloronicotinic acid with 2-aminobenzophenone under acidic conditions, followed by cyclization and chlorination steps. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and the reaction temperature is maintained between 80-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridin-3-yl-quinoline-4-carboxylic acid
- 2-Pyridin-4-yl-quinoline-4-carboxylic acid
- 2-Phenyl-quinoline-4-carboxylic acid
Uniqueness
6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of the chloro substituent at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
Properties
IUPAC Name |
6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNUGLTULFDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397520 | |
Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-62-6 | |
Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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